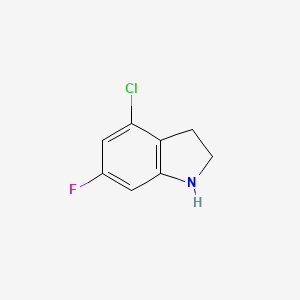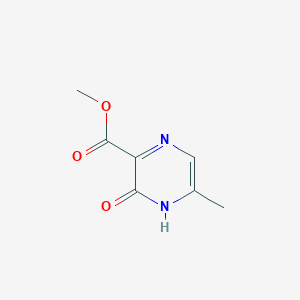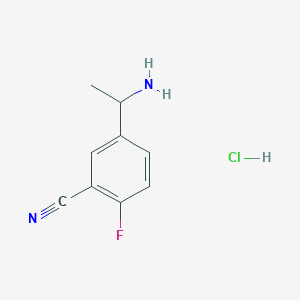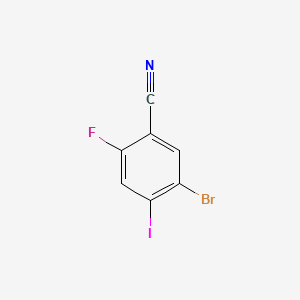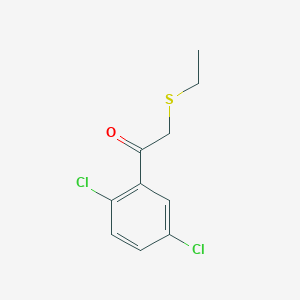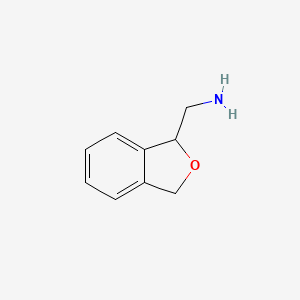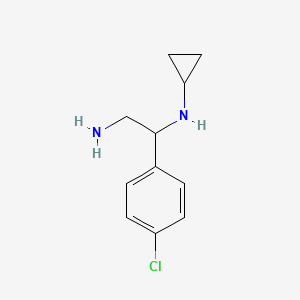
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C23H40O6S. It is a member of the sulfonate ester family and is characterized by its long alkyl chain and sulfonate group. This compound is typically used in organic synthesis as a reagent and intermediate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate involves the reaction of 2-(2-(Decyloxy)ethoxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products
Nucleophilic Substitution: The major products are the substituted ethers, thioethers, or amines.
Hydrolysis: The major products are 2-(2-(Decyloxy)ethoxy)ethanol and 4-methylbenzenesulfonic acid.
Reduction: The major product is 2-(2-(Decyloxy)ethoxy)ethanol.
科学的研究の応用
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ethers and esters.
Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of surfactants, detergents, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group stabilizes the transition state, facilitating the substitution process. In biological systems, the compound can modify proteins and other biomolecules through esterification or alkylation reactions.
類似化合物との比較
Similar Compounds
- 2-(2-(2-(Decyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
- 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
- Tetraethylene glycol p-toluenesulfonate
Uniqueness
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is unique due to its long alkyl chain, which imparts hydrophobic properties, making it useful in the synthesis of amphiphilic molecules. This distinguishes it from shorter-chain analogs like 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, which are more hydrophilic.
特性
分子式 |
C21H36O5S |
|---|---|
分子量 |
400.6 g/mol |
IUPAC名 |
2-(2-decoxyethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H36O5S/c1-3-4-5-6-7-8-9-10-15-24-16-17-25-18-19-26-27(22,23)21-13-11-20(2)12-14-21/h11-14H,3-10,15-19H2,1-2H3 |
InChIキー |
ZWKMEKHLMLZIDW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOCCOCCOS(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


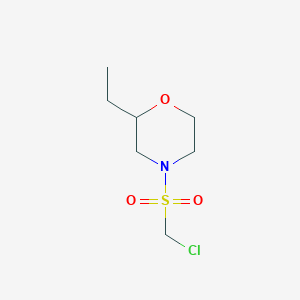

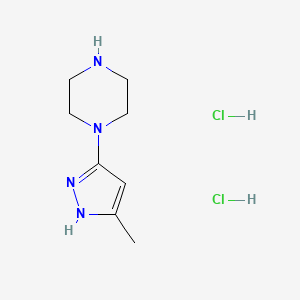
![5'-(Tert-butyl)-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13639565.png)

